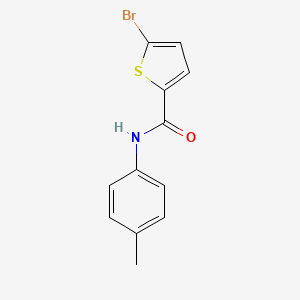

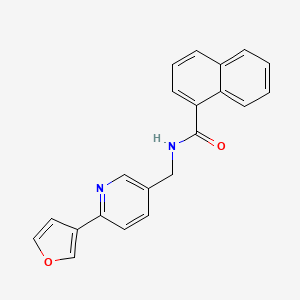

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . In a related study, 5-Bromothiophene carboxylic acid was reacted with substituted, unsubstitified, and protected pyrazole to synthesize the amide .Scientific Research Applications

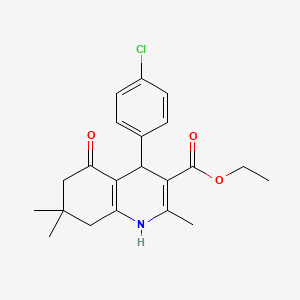

Antidiabetic Agent Development

Thiophene derivatives have been explored for their potential as antidiabetic agents. For example, certain thiophene compounds can be used to prepare inhibitors for the treatment of type 2 diabetes mellitus, such as sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors .

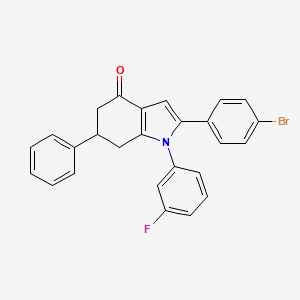

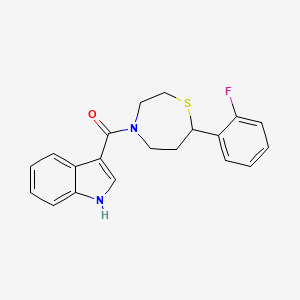

Medicinal Chemistry

Thiophene-based analogs are a growing interest for scientists due to their potential as biologically active compounds. They are vital for medicinal chemists to develop advanced compounds with various biological effects .

Synthesis of Functionalized Thiophenes

Functionalized thiophenes can be synthesized by reacting thiophene carboxylic acid with different substituents, leading to a variety of amides with potential applications in drug development .

Regioselective Synthesis

Thiophene derivatives can undergo regioselective synthesis processes, which are crucial for creating specific compounds with desired properties for further research and application in various fields .

Structural Analysis

The study of torsional angles and molecular structure is essential in understanding the properties and potential applications of thiophene derivatives in materials science and pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide is the sodium-dependent glucose co-transporter 2 (SGLT2) . This protein plays a crucial role in glucose reabsorption in the kidneys, and its inhibition can lead to the reduction of blood glucose levels, making it a potential target for the treatment of type 2 diabetes mellitus .

Mode of Action

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide interacts with its target, SGLT2, by inhibiting its function . This inhibition prevents the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine and subsequently lowering blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to increased glucose excretion and decreased blood glucose levels . This can have downstream effects on various metabolic processes, including glycolysis, gluconeogenesis, and insulin signaling.

Pharmacokinetics

As a potential antidiabetic agent, it is expected to have suitable bioavailability and metabolic stability to exert its therapeutic effects .

Result of Action

The primary molecular effect of 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide is the inhibition of SGLT2, leading to decreased glucose reabsorption in the kidneys . This results in increased urinary glucose excretion and decreased blood glucose levels . At the cellular level, this can influence various metabolic processes and potentially improve insulin sensitivity.

Action Environment

The action of 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide is influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy . Additionally, the compound’s action could be influenced by the presence of other substances or drugs in the body.

properties

IUPAC Name |

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNOS/c1-8-2-4-9(5-3-8)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBDNRFTISXDQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)

![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2933858.png)